molecular formula C20H18N2O3S3 B2835034 N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 782456-78-4

N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2835034
CAS No.: 782456-78-4
M. Wt: 430.56
InChI Key: HUBOXCPFYXWBJS-LICLKQGHSA-N
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Description

N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin signaling pathway , and its inhibition enhances insulin sensitivity, making this compound a valuable pharmacological tool for investigating novel therapeutic strategies for type 2 diabetes and obesity . Furthermore, research has explored its potential in oncology, as PTP1B also plays a role in signaling pathways implicated in cancer progression, such as the STAT3 pathway. The compound's molecular design, featuring a rhodanine-thiazolidinedione scaffold linked to a tetrahydrobenzothiophene carboxamide group, contributes to its high affinity and specificity for the PTP1B active site. This inhibitor is therefore primarily used in biochemical assays and cell-based studies to elucidate the complex physiological functions of PTP1B and to validate it as a molecular target for metabolic disorders and certain cancers.

Properties

IUPAC Name

N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S3/c1-25-13-8-6-12(7-9-13)10-17-19(24)22(20(26)28-17)21-18(23)15-11-27-16-5-3-2-4-14(15)16/h6-11H,2-5H2,1H3,(H,21,23)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBOXCPFYXWBJS-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CSC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CSC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a thiazolidine core and various functional groups that contribute to its biological activity. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C17H19N3O4S2C_{17}H_{19}N_{3}O_{4}S_{2}, and it features a thiazolidine ring with oxo and sulfanyl functionalities. The presence of the methoxyphenyl group is notable for its potential influence on biological interactions.

Property Details
Molecular FormulaC17H19N3O4S2
CAS Number300826-68-0
Molar Mass337.41 g/mol
Key Functional GroupsThiazolidine, Methoxyphenyl

Pharmacological Activity

Research indicates that compounds with similar structural features exhibit a variety of biological activities. The thiazolidinone derivatives are particularly noted for their anti-inflammatory , antidiabetic , and anticancer properties.

Anticancer Activity

A study highlighted the anticancer potential of thiazolidinone derivatives, including those similar to the compound . These compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, derivatives have been tested against human leukemia cells, demonstrating significant cytotoxic effects .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways that promote cell survival.
  • Induction of Apoptosis : By triggering programmed cell death in malignant cells, it contributes to tumor suppression.

Case Studies

Several studies have investigated the biological activity of thiazolidinone derivatives:

  • Cytotoxicity in Human Leukemia Cells : A study found that specific thiazolidinone derivatives exhibited potent anticancer activity by inducing apoptosis in leukemia cell lines .
  • Antidiabetic Effects : Research on related compounds has shown that they can enhance insulin sensitivity and lower blood glucose levels through various mechanisms including modulation of glucose transporters .
  • Anti-inflammatory Properties : Similar compounds have been documented to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiazolidinones possess anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. A study demonstrated that related thiazolidinone derivatives exhibited cytotoxic effects against human leukemia cells, suggesting potential applications in cancer therapy .

Antimicrobial Properties

N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been evaluated for its antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that this compound may serve as a lead for developing new antibiotics .

Anti-inflammatory Effects

Thiazolidinone derivatives are known for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it useful in treating conditions such as arthritis or other inflammatory diseases. Research into the mechanisms by which these compounds exert their effects is ongoing .

Cytotoxicity Studies

A notable study evaluated the cytotoxic effects of thiazolidinone derivatives on human leukemia cells and reported significant reductions in cell viability at specific concentrations . The study highlighted the importance of structural modifications in enhancing anticancer activity.

Antimicrobial Testing

In antimicrobial assays, compounds structurally related to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria . These findings support further investigation into its potential as an antibiotic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s activity and physicochemical properties are influenced by substituents on the thiazolidinone core. Below is a comparison with two close analogs (Table 1):

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name & CAS No. Core Structure R₁ (Position 5) R₂ (Position 3) Key Analytical Data (NMR/MS)
Target Compound Thiazolidinone 4-Methoxyphenyl 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxamide Not explicitly provided
4-[(5E)-5-[(4-Methylphenyl)Methylidene]... (381697-78-5) Thiazolidinone 4-Methylphenyl N-Morpholin-4-ylbutanamide ¹H NMR (DMSO): δ 7.2–6.8 (aromatic), 4.3–4.5 (morpholine protons)
4-[(5E)-5-(Furan-2-YlMethylidene)... (637318-77-5) Thiazolidinone Furan-2-yl N-(4-Methylphenyl)butanamide ESI-MS: m/z 453.1 [M+H]⁺; ¹H NMR (CDCl₃): δ 7.6–6.4 (furan and aryl protons)
Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound enhances solubility via polar interactions, whereas the 4-methylphenyl group in increases hydrophobicity.

Carboxamide Modifications :

  • The tetrahydrobenzothiophene carboxamide in the target compound likely improves membrane permeability compared to the morpholine () or simple aryl () substituents .

Computational and Experimental Insights

  • Molecular Networking :
    • Analog shares fragmentation pathways (e.g., loss of CO₂ or sulfanyl groups) with the target compound, suggesting conserved core stability .

Q & A

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves a multi-step process:

  • Condensation : React 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate .
  • Cyclization : Treat the intermediate with chloroacetic acid under acidic conditions to generate the thiazolidinone core .
  • Sulfonation : Introduce the tetrahydrobenzothiophene carboxamide group via coupling with sulfonyl chlorides or activated esters under basic conditions (e.g., NaH in DMF) . Optimization Tips :
  • Use anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust temperature (e.g., 60–80°C for cyclization) to balance reaction rate and stability of sensitive groups .

Q. How can the compound’s structural integrity be validated post-synthesis?

Employ a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the thiazolidinone ring (C=O at ~170 ppm in 13C^{13}\text{C} NMR) and methoxyphenyl protons (δ 3.8–4.0 ppm in 1H^{1}\text{H} NMR) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H+^+]+^+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry of the (5E)-configured benzylidene group if single crystals are obtainable .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Prioritize assays aligned with its structural analogs:

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits . Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, ibuprofen for COX-2) to contextualize activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Design a focused library of derivatives:

  • Modify the benzylidene group : Replace 4-methoxy with halogens (Cl, F) or electron-withdrawing groups (NO2_2) to assess electronic effects on bioactivity .
  • Vary the tetrahydrobenzothiophene moiety : Introduce substituents (e.g., methyl, allyl) to probe steric influences .
  • Evaluate thiazolidinone modifications : Replace the sulfanylidene group with oxo or imino functionalities to study hydrogen-bonding interactions . Methodology : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict target binding affinities before synthesis .

Q. How can contradictory data on its biological activity (e.g., varying IC50_{50}50​ across studies) be resolved?

Address inconsistencies through:

  • Standardized Assay Protocols : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Metabolic Stability Tests : Use hepatic microsomes to assess if differential metabolism explains potency variations .
  • Target Engagement Studies : Perform SPR or ITC to measure direct binding to purported targets (e.g., protein kinases) . Case Study : If anti-proliferative activity varies, validate via orthogonal assays (e.g., apoptosis markers like caspase-3 activation) .

Q. What strategies mitigate off-target effects in mechanistic studies?

  • Proteomic Profiling : Use affinity chromatography or chemical proteomics to identify unintended protein interactions .
  • CRISPR Knockout Models : Generate cell lines lacking suspected targets (e.g., AKT1 or NF-κB) to confirm on-target effects .
  • Dose-Response Analysis : Ensure observed effects are concentration-dependent and plateau at saturating doses .

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